molecular formula C11H16O6 B3053382 Pentaerythritol diacrylate CAS No. 53417-29-1

Pentaerythritol diacrylate

Cat. No. B3053382
CAS RN: 53417-29-1
M. Wt: 244.24 g/mol
InChI Key: CQHKDHVZYZUZMJ-UHFFFAOYSA-N
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Description

Pentaerythritol diacrylate (PEDA) is a chemical compound with the molecular formula C11H16O6 . It is used in various applications due to its unique properties .


Synthesis Analysis

PEDA is synthesized by direct esterification from acrylic acid and pentaerythritol. The process uses toluene-p-sulfonic acid as the catalyst, hydroquinone/anhydrous copper sulfate as the inhibitor system, and toluene as the solvent .


Molecular Structure Analysis

The molecular structure of PEDA consists of 11 carbon atoms, 16 hydrogen atoms, and 6 oxygen atoms. The average mass is 244.241 Da and the monoisotopic mass is 244.094681 Da .


Chemical Reactions Analysis

The synthesis of PEDA involves a reaction between acrylic acid and pentaerythritol. The process uses toluene-p-sulfonic acid as the catalyst and hydroquinone/anhydrous copper sulfate as the inhibitor system .


Physical And Chemical Properties Analysis

PEDA is a white solid with a molecular weight of 244.241 Da . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Kinetics of Pentaerythritol Diacrylate Production :Li Sun et al. (2020) studied the kinetics of p-toluene-sulfonic acid catalyzed direct esterification of pentaerythritol with acrylic acid for PEDA production. They developed a kinetic model to fit the reaction data, exploring the effects of reaction temperature and catalyst concentration on the reaction rate constants (Sun et al., 2020).

  • Application in Polyurethane Adhesives :In another study by Li Sun et al. (2016), PEDA was used to modify reactive hot melt polyurethane adhesives. The rheological properties, thermal stability, and mechanical properties of the adhesives were investigated, showing that the addition of PEDA affected these properties (Sun et al., 2016).

  • Synthesis and Characterization :The synthesis and characterization of PEDA were detailed in a study by Li Sun et al. (2018). They utilized Fourier transform infrared spectrometer and carbon nuclear magnetic resonance spectroscopy for characterization and investigated the effects of various operating conditions on the yield of PEDA (Sun et al., 2018).

  • Application in Thermal Energy Storage :Pentaerythritol, including its derivatives, has been studied for thermal energy storage applications. P. VenkitarajK et al. (2017) investigated the effect of adding alumina nanoparticles to pentaerythritol on thermal and chemical stability. They found that the alumina enhanced pentaerythritol showed good thermal and chemical stability, making it suitable for energy storage applications (VenkitarajK et al., 2017).

  • CO2 Cycloaddition with Epoxides :A study by M. Wilhelm et al. (2014) used a combination of pentaerythritol with nucleophilic halide salts as a dual catalyst system for the cycloaddition of carbon dioxide with organic epoxides, providing a sustainable approach for CO2 fixation (Wilhelm et al., 2014).

  • Nanocomposites for Renewable Energy Utilization :D. Mani et al. (2021) explored the use of copper nanoparticles as an additive to pentaerythritol, developing copper-pentaerythritol composites for enhancing thermal conductivity. This study is significant for renewable energy utilization (Mani et al., 2021).

Safety And Hazards

Safety data sheets suggest that PEDA may form combustible dust concentrations in air. It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment. It should be stored in a well-ventilated place and the container should be kept tightly closed .

Future Directions

Research is ongoing into the use of PEDA in various applications. For example, it has been used to synthesize special purpose copolymers, such as the poly (PEDAS-co-TPTM) monolithic column, the waterborne polyurethane-acrylate (WPUA), and the acrylate chemical grouting materials . Future experiments may focus on modifying drug release profiles .

properties

IUPAC Name

[2,2-bis(hydroxymethyl)-3-prop-2-enoyloxypropyl] prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O6/c1-3-9(14)16-7-11(5-12,6-13)8-17-10(15)4-2/h3-4,12-13H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHKDHVZYZUZMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC(CO)(CO)COC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

108065-49-2
Details Compound: 2-Propenoic acid, 1,1′-[2,2-bis(hydroxymethyl)-1,3-propanediyl] ester, homopolymer
Record name 2-Propenoic acid, 1,1′-[2,2-bis(hydroxymethyl)-1,3-propanediyl] ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108065-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70968087
Record name 2,2-Bis(hydroxymethyl)propane-1,3-diyl diprop-2-enoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentaerythritol diacrylate

CAS RN

53417-29-1
Record name Pentaerythritol diacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53417-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 1,1'-(2,2-bis(hydroxymethyl)-1,3-propanediyl) ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 1,1'-[2,2-bis(hydroxymethyl)-1,3-propanediyl] ester
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Record name 2,2-Bis(hydroxymethyl)propane-1,3-diyl diprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70968087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-bis(hydroxymethyl)-1,3-propanediyl diacrylate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.206
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Synthesis routes and methods

Procedure details

Into a two-liter flask equipped with an agitator, means for steam distillation, and a Claisen head with an efficient condenser was placed 664 g (2 moles) of 2-phenyl-5,5- bis(acryloyloxymethyl)-1,3-dioxane, two grams of 4-methoxyphenol and a hot solution of 8 grams of oxalic acid and 1.6 grams of potassium carbonate in 200 ml water. A slow stream of air was introduced into the steam inlet and the mixture stirred and warmed very slightly until the mixture appeared to be a homogeneous emulsion. Steam was then added to the air stream whereon benzaldehyde began to steam distill. It is desirable during the steam distillation that rapid stirring be maintained to provide intimate contact between the organic and aqueous layers in order to decrease the time required for hydrolysis as much as possible. After benzyaldehyde was no longer distilling, the still residue was cooled, saturated with sodium sulfate, filtered and extracted with ethyl acetate. The combined extracts were dried, preferably, by azeotropic distillation of water and ethyl acetate under reduced pressure. The 2,2-bis(acryloyloxymethyl)-1,3-propanediol obtained was a viscous, hydroscopic liquid. NMR spectroscopy confirmed the fact that no monol or triol was present in the product.
Name
2-phenyl-5,5- bis(acryloyloxymethyl)-1,3-dioxane
Quantity
664 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Three
Quantity
1.6 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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